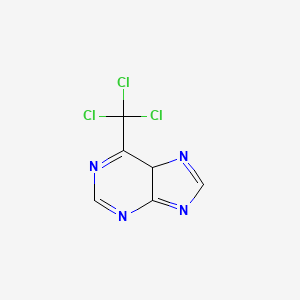

6-(trichloromethyl)-5H-purine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H3Cl3N4 |

|---|---|

Molekulargewicht |

237.5 g/mol |

IUPAC-Name |

6-(trichloromethyl)-5H-purine |

InChI |

InChI=1S/C6H3Cl3N4/c7-6(8,9)4-3-5(12-1-10-3)13-2-11-4/h1-3H |

InChI-Schlüssel |

XBXVLKDTXYRLEE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NC2C(=NC=NC2=N1)C(Cl)(Cl)Cl |

Herkunft des Produkts |

United States |

Reactivity and Reaction Mechanisms of 6 Trichloromethyl 5h Purine Systems

Rearrangement Reactions of 6-(Trichloromethyl)-5H-Purine Analogues

Under specific conditions, this compound analogues can undergo significant structural reorganization.

A notable transformation is the acid-catalyzed rearrangement of this compound analogues, which leads to the formation of 6-dichloromethyl-8-oxopurine derivatives. This reaction involves the migration of a chlorine atom and the introduction of an oxo group at the C8 position of the purine (B94841) ring.

The intricate mechanism of this rearrangement is believed to proceed through several key steps.

The reaction is initiated by protonation of the purine ring, which facilitates subsequent chemical changes. This is often followed by covalent hydration, where a water molecule adds to the purine system.

The rearrangement likely involves the formation of an intermediate with a "positive" halogen species. This electrophilic halogen can then migrate to a different position on the purine ring, a key step in the formation of the final product.

Proposed Mechanistic Pathways for Rearrangement

Nucleophilic Substitution Reactions at the C6 Position.benchchem.comnih.gov

The C6 position of the this compound system is an electrophilic center, making it susceptible to attack by various nucleophiles. wur.nl This reactivity allows for the displacement of the trichloromethyl group, or more commonly, a derivative group like a chloro group, by a wide range of nucleophiles. This type of reaction, often a nucleophilic aromatic substitution (SNAr), is a cornerstone for creating a diverse library of C6-substituted purines. nih.gov

For instance, amines, alkoxides, and thiolates can readily displace the leaving group at the C6 position. This has been exploited in the synthesis of various purine derivatives, including those with potential biological activity. nih.govresearchgate.net The efficiency of these substitutions can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. Furthermore, C-nucleophiles, such as active methylene (B1212753) compounds, can also be employed to form new carbon-carbon bonds at the C6 position. sigmaaldrich.com

Below is a table summarizing various nucleophilic substitution reactions at the C6 position of purine derivatives:

Table of Compounds

Influence of the Trichloromethyl Group on Electrophilicity at Purine C6

The presence of a trichloromethyl (-CCl₃) group at the C6 position of the purine ring significantly enhances the electrophilicity of this carbon atom. This heightened reactivity is primarily due to the strong electron-withdrawing inductive effect of the three chlorine atoms. This effect polarizes the C-Cl bonds, creating a partial positive charge on the carbon of the trichloromethyl group, which in turn withdraws electron density from the purine ring system. The increased electrophilicity at C6 makes it a prime target for nucleophilic attack.

This principle is not only confined to purine systems but is also observed in other heterocyclic compounds like pyrimidines. For instance, 4-chloro-2-(trichloromethyl)pyrimidines are synthesized to serve as precursors for a variety of substituted pyrimidines through nucleophilic substitution reactions. thieme-connect.com The trichloromethyl group's ability to increase the reactivity of the heterocyclic core towards nucleophiles is a recurring theme in the synthesis of complex organic molecules. researchgate.net

Comparative Reactivity Studies with Other 6-Halogenated Purines

The reactivity of 6-substituted purines in nucleophilic substitution reactions is highly dependent on the nature of the leaving group at the C6 position. Generally, the reactivity follows the order of leaving group ability, which is often related to the strength of the carbon-halogen bond and the stability of the departing halide ion.

While direct comparative studies detailing the precise reactivity of this compound against other 6-halogenated purines are not extensively documented in the provided results, general principles of nucleophilic aromatic substitution (SNAr) can be applied. In SNAr reactions involving halopurines, the rate of reaction is often influenced by the electronegativity and size of the halogen. For instance, in palladium-catalyzed amination reactions, 6-bromopurine (B104554) nucleosides have been observed to react under milder conditions (lower catalyst loading) than their 6-chloropurine (B14466) counterparts, suggesting a higher reactivity for the bromo-substituted purine in this specific context. nih.gov

The trichloromethyl group, although not a simple halogen, acts as a leaving group in nucleophilic displacement reactions. Its effectiveness as a leaving group is demonstrated by its successful replacement with various amines in the synthesis of substituted pyrazolo[1,5-a] researchgate.netnih.govtriazines. researchgate.net It is plausible that the stability of the trichloromethanide anion or its equivalent, facilitated by the three chlorine atoms, contributes to its ability to be displaced.

The following table provides a general comparison of reactivity for different substituents at the C6 position of purines in nucleophilic substitution reactions:

| 6-Substituent | General Reactivity in SNAr | Notes |

| -I | Generally more reactive than -Cl and -Br | Weaker C-I bond |

| -Br | Generally more reactive than -Cl | Better leaving group than chloride |

| -Cl | Less reactive than -I and -Br | Stronger C-Cl bond |

| -CCl₃ | Effective leaving group | Displaced by various nucleophiles |

This table is a generalized representation, and actual reaction rates can be influenced by specific reaction conditions, the nature of the nucleophile, and the presence of other substituents on the purine ring.

Displacement of the Trichloromethyl Group by Various Nucleophiles

The electrophilic nature of the C6 carbon in this compound and related systems facilitates its displacement by a wide range of nucleophiles. This reactivity has been harnessed for the synthesis of diverse substituted purine and purine-like heterocycles.

Research has shown that the trichloromethyl group can be successfully displaced by various amines. For example, in the synthesis of fluorinated 7-benzylamino-2-phenyl-1,2,4-triazolo[1,5-a] researchgate.netnih.govtriazin-5-amines, the key step involves the nucleophilic displacement of the trichloromethyl group from a triazolo[1,5-a] researchgate.netnih.govtriazine intermediate by fluorinated benzylamines. researchgate.net Similarly, this strategy has been employed to prepare 4-amino-substituted pyrazolo[1,5-a] researchgate.netnih.govtriazin-2-amines. researchgate.net

The displacement is not limited to amine nucleophiles. Although specific examples for this compound are not detailed in the provided search results, the general reactivity pattern of similar systems suggests that other nucleophiles, such as alkoxides and thiolates, could also displace the trichloromethyl group. The reaction conditions, including solvent and temperature, can play a crucial role in the success and selectivity of these displacement reactions. For instance, the condensation of pyrazolylguanidine with trichloroacetonitrile (B146778) to form a key trichloromethyl intermediate was found to be solvent-dependent. researchgate.net

Transformations of the Trichloromethyl Moiety

Reductive Transformations: Conversion of CCl₃ to Dichloromethyl or Methyl Groups

The trichloromethyl group can undergo reductive transformations to yield dichloromethyl (-CHCl₂) or methyl (-CH₃) groups. These reactions are significant as they allow for the modulation of the electronic and steric properties of the purine molecule.

While specific protocols for the reduction of the trichloromethyl group in this compound were not found, analogous reductions of other functional groups on the purine core are well-established. For example, nitro groups on purine derivatives have been reduced to amino groups using reagents like Fe powder and ammonium (B1175870) chloride or sodium dithionite. rsc.org These reductive methods could potentially be adapted for the transformation of the trichloromethyl group.

The stepwise reduction of the CCl₃ group would likely proceed through the formation of a dichloromethyl intermediate. Complete reduction to a methyl group would require more forcing conditions or a different set of reagents. The choice of reducing agent and reaction conditions would be critical to control the extent of reduction.

Halogen Exchange Reactions Involving the Trichloromethyl Group

Halogen exchange reactions, such as the Finkelstein reaction, provide a pathway to modify the trichloromethyl group by replacing one or more chlorine atoms with other halogens. organic-chemistry.org This transformation can significantly alter the reactivity and properties of the resulting molecule.

Copper-catalyzed halogen exchange reactions have emerged as a mild and general method for the conversion of aryl bromides to aryl iodides. organic-chemistry.org Similar methodologies could potentially be applied to the trichloromethyl group, allowing for the synthesis of bromodichloromethyl or iododichloromethyl purine derivatives. The success of such a reaction would depend on the choice of catalyst, ligand, solvent, and the halide source. organic-chemistry.org

Furthermore, electrochemical approaches have been developed for nickel-catalyzed halogen exchange of unsaturated halides, demonstrating the potential for modern synthetic methods to effect these transformations. researchgate.net While direct application to the trichloromethyl group on a purine has not been reported in the provided results, these advanced techniques offer promising avenues for future research.

Intermolecular Interactions and Non-Covalent Bonding

The trichloromethyl group can participate in various intermolecular interactions, including halogen bonding. lodz.pl A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The presence of three electron-withdrawing chlorine atoms can induce a region of positive electrostatic potential on one or more of the chlorine atoms (a σ-hole), making them capable of forming halogen bonds with electron-rich atoms like nitrogen or oxygen. researchgate.net

In crystal structures of related compounds, such as those containing a trichloromethyl group attached to a quinazoline (B50416) or pyrazole (B372694) ring system, intermolecular C-Cl···N and C-Cl···O halogen bonds have been observed. lodz.plresearchgate.net These interactions can play a significant role in determining the crystal packing and solid-state architecture of the molecules. For instance, in the crystal structure of 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine, an intermolecular interaction between a pyrimidine (B1678525) nitrogen and a chlorine atom of the trichloromethyl group is present. researchgate.net

Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular interactions. lodz.pl Such analyses have confirmed the presence and significance of halogen bonds involving trichloromethyl groups in various crystal structures. The ability of the trichloromethyl group to engage in these non-covalent interactions can influence the physical properties and potentially the biological activity of this compound.

Halogen Bonding Characterized by the Trichloromethyl Group in Crystalline States

The trichloromethyl group is a notable participant in halogen bonding (XB), a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. manchester.ac.uk This electrophilic character arises from an anisotropic distribution of electron density on the halogen atom. In the context of this compound, the three chlorine atoms can engage in various halogen bonds, which play a crucial role in determining the crystal packing.

Research on analogous heterocyclic systems, such as 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidines, provides a strong model for the interactions expected in this compound crystals. researchgate.net The search of crystallographic databases confirms that the formation of such interactions is a characteristic feature of compounds bearing a trichloromethyl substituent. lodz.pl In these structures, the chlorine atoms of the -CCl3 group can interact with various halogen bond acceptors, including nitrogen atoms, other chlorine atoms, and π-systems. researchgate.netlodz.pl

Key halogen bonding interactions anticipated for this compound include:

C-Cl···N Interactions : The lone pair of electrons on the nitrogen atoms of the purine ring system are excellent halogen bond acceptors. These interactions are typically strong and highly directional, with the C-Cl···N angle approaching linearity (≈180°). acs.org Studies on related pyrimidine systems show these to be a typical halogen⋯base Lewis interaction. researchgate.net For instance, in orthorhombic forms of similar compounds, C-Cl···N distances have been measured at approximately 3.098(2) Å. lodz.pl

C-Cl···Cl Interactions : A chlorine atom from one molecule can also act as an acceptor for a halogen bond from a chlorine atom on an adjacent molecule. This type of interaction, while generally weaker than C-Cl···N bonds, contributes significantly to the stabilization of the crystal lattice. researchgate.net An example of such a C-Cl···Cl distance is 3.494(1) Å. lodz.pl

C-Cl···π Interactions : The electron-rich π-system of the purine or an adjacent aromatic ring can serve as a soft halogen bond acceptor. researchgate.net This results in the chlorine atom being positioned over the face of the aromatic ring. researchgate.net

The simultaneous presence of three chlorine atoms in the trichloromethyl group appears to enhance the capacity for halogen bond formation, likely due to the inductive effects of the other chlorine atoms. lodz.pl

Table 1: Potential Halogen Bonding Interactions in Crystalline this compound (Based on Analogous Systems)

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| Cl···N | C-Cl (from -CCl₃) | Purine Ring Nitrogen | ~3.10 | lodz.pl |

| Cl···Cl | C-Cl (from -CCl₃) | Chlorine Atom | ~3.49 | lodz.pl |

| Cl···π | C-Cl (from -CCl₃) | Purine π-system | ~3.20 (to ring center) | researchgate.net |

Analysis of Electron Density Distribution and σ-Holes on Chlorine Atoms

The capacity of the chlorine atoms in the 6-(trichloromethyl) group to act as halogen bond donors is explained by the concept of the "σ-hole". nih.gov A σ-hole is a region of positive electrostatic potential located on the outer surface of the halogen atom, directly opposite the covalent bond (in this case, the C-Cl bond). acs.orgnih.gov

This phenomenon arises from an anisotropic distribution of electron density. While the region perpendicular to the covalent bond is electron-rich (forming a negative equatorial belt), the area along the extension of the C-Cl bond axis is electron-deficient and thus electropositive. nih.gov The formation and strength of the σ-hole are influenced by the electronegativity of the atoms involved. The strength of halogen bonding generally increases in the order Cl < Br < I, but it can be significantly enhanced by the presence of electron-withdrawing groups attached to the carbon atom. nih.gov

In this compound, several factors contribute to the formation of a significant σ-hole on the chlorine atoms:

Covalent Bonding : The involvement of the chlorine's p-orbital in the covalent bond with carbon leads to the initial electron deficiency. nih.gov

Inductive Effects : The purine ring system and, crucially, the other two highly electronegative chlorine atoms in the -CCl3 group, pull electron density away from the carbon atom. This effect is relayed to the bonded chlorine atom, further depleting its electron density along the bond axis and intensifying the positive character of the σ-hole. lodz.pl

Interaction Reinforcement : The participation of one chlorine atom in a halogen bond can lead to changes in the electron density distribution within the entire trichloromethyl group, potentially strengthening subsequent halogen interactions. lodz.pl

Theoretical calculations and electron density maps on similar molecules visualize these σ-holes as distinct blue (positive potential) areas around the chlorine atoms. lodz.pl The interaction occurs when a nucleophilic region (like a nitrogen lone pair) of an adjacent molecule is attracted to this positive σ-hole, accounting for the observed directionality of the halogen bond. acs.org

Table 2: Factors Influencing σ-Hole Formation on Chlorine Atoms of the Trichloromethyl Group

| Factor | Description | Impact on σ-Hole | Reference |

| Anisotropic Electron Density | Uneven distribution of electrons around the covalently bonded chlorine atom. | Creates a positive region on the halogen's outer surface along the bond axis. | nih.gov |

| Inductive Effect | Electron withdrawal by the purine ring and other chlorine atoms. | Enhances the positive electrostatic potential of the σ-hole. | lodz.pl |

| Polarizability of Halogen | The ability of the halogen's electron cloud to be distorted. | Allows for a more pronounced and positive σ-hole, especially for heavier halogens. | nih.gov |

Advanced Analytical Characterization of 6 Trichloromethyl 5h Purine and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the connectivity and chemical environment of atoms within a molecule. For purine (B94841) derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for delineating the structure in solution.

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By observing the magnetic behavior of atomic nuclei like ¹H, ¹³C, and ¹⁵N, it provides precise information about the molecular skeleton and the electronic environment of the atoms.

Proton (¹H) NMR spectroscopy identifies the chemical environment of hydrogen atoms in a molecule. In a typical 9H-purine derivative, signals corresponding to the C2-H and C8-H protons of the purine core are expected. The chemical shifts of these protons are sensitive to the nature of substituents on the purine ring. nih.govlibretexts.orglibretexts.org For instance, the electronegativity and electronic effects of the substituent at the C6 position directly influence the electron density at the C2 and C8 positions, thereby affecting the resonance frequencies of the attached protons. rsc.org

In the case of 6-(trichloromethyl)-5H-purine, one would expect to observe signals for the H2 and H8 protons, with their chemical shifts influenced by the strong electron-withdrawing nature of the -CCl₃ group. An additional, often broad, signal corresponding to the N-H proton of the imidazole (B134444) ring would also be anticipated, though its position can vary significantly and it may undergo exchange with solvent protons. u-szeged.hu

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in 6-Substituted Purine Derivatives Data presented for illustrative purposes based on known purine analogs.

| Proton | 6-Chloropurine (B14466) (in DMSO-d₆) | 9-(4-bromophenyl)-6-hydrazinyl-9H-purin-2-amine (in DMSO-d₆) jchps.com |

|---|---|---|

| C2-H | ~8.7 | - |

| C8-H | ~8.6 | 8.19 |

| N9-H | ~13.6 (broad) | - |

| Other | - | 8.74 (NH), 7.88-7.72 (ArH), 6.20 (NH₂), 4.85 (NH₂) |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, and its chemical shift is indicative of its bonding environment, hybridization, and proximity to electronegative atoms. libretexts.orghw.ac.uk For 6-substituted purines, the chemical shifts of C2, C4, C5, C6, and C8 are of primary interest. rsc.orgresearchgate.net The substituent at C6 has a pronounced effect on the chemical shift of the directly attached carbon (C6) and also influences the other carbons in the purine system through resonance and inductive effects. rsc.org The signal for the -CCl₃ carbon in this compound would also be a key diagnostic peak.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Purine Derivatives (in DMSO-d₆) Data from a study on 6-substituted 9-(tetrahydropyran-2-yl)purines. researchgate.net

| Carbon | 6-Chloro-9-(tetrahydropyran-2-yl)purine researchgate.net |

|---|---|

| C2 | 151.3 |

| C4 | 151.6 |

| C5 | 131.1 |

| C6 | 149.0 |

| C8 | 145.1 |

Nitrogen-15 (¹⁵N) NMR spectroscopy is a highly sensitive tool for probing the electronic structure at the nitrogen atoms within the purine core (N1, N3, N7, N9). nih.gov The chemical shifts of these nitrogen atoms are particularly valuable for determining the site of protonation and for studying tautomeric equilibria. iaea.orgcaltech.edu The electron distribution within the purine skeleton is significantly altered by substituents, and these changes are reflected in the ¹⁵N chemical shifts. rsc.org For example, studies on 6-substituted purines have shown that the chemical shift of the N3 atom correlates well with the electronic properties (Hammett constants) of the substituent at C6. rsc.org This technique would be crucial for distinguishing between the N7-H and N9-H tautomers of this compound.

Purines exist as a mixture of rapidly interconverting N7-H and N9-H tautomers in solution. At room temperature, NMR spectroscopy typically shows a single set of time-averaged signals. researchgate.net However, by lowering the temperature, this dynamic exchange can be slowed on the NMR timescale, allowing for the direct observation of individual tautomers. researchgate.netnih.gov

A low-temperature NMR study on 6-chloropurine and 6-methoxypurine (B85510) in a DMF-d₇ solution successfully resolved separate signals for the N7-H and N9-H tautomers at 213 K. researchgate.net This allowed for the quantification of the tautomeric populations. For 6-methoxypurine, the N9-H tautomer was found to be the major form (82%), while the N7-H tautomer was the minor component (18%). In contrast, for 6-chloropurine, the N9-H tautomer was found to be substantially predominant. researchgate.net Such studies are vital for understanding hydrogen-bonding patterns and potential interactions with biological targets. researchgate.net

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. wikipedia.org In electron ionization MS, a molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. This energetically unstable ion then fragments into smaller, characteristic ions. libretexts.org

For this compound (C₆H₃Cl₃N₄), the expected monoisotopic mass of the molecular ion would be approximately 235.95 Da. The analysis of its fragmentation pattern would provide confirmation of its structure. Typical fragmentation pathways for purines involve the cleavage of the pyrimidine (B1678525) and imidazole rings and the loss of small neutral molecules like HCN, NH₃, and HNCO. nih.govresearchgate.net The presence of the trichloromethyl group would lead to characteristic fragmentation patterns, including the potential loss of chlorine radicals (Cl•) or dichlorocarbene (B158193) (:CCl₂).

Table 3: Common Neutral Losses Observed in Mass Spectrometry of Purine and Pyrimidine Metabolites nih.gov

| Neutral Loss | Formula |

|---|---|

| Ammonia | NH₃ |

| Water | H₂O |

| Hydrogen Cyanide | HCN |

| Carbon Monoxide | CO |

| Cyanamide | H₂NCN |

| Isocyanic Acid | HNCO |

By applying these advanced analytical techniques, a comprehensive structural and electronic profile of this compound and its derivatives can be established, providing a crucial foundation for understanding their chemical properties and potential applications.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For a compound like this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its purine core and the trichloromethyl substituent.

In related purine structures, typical FT-IR spectral data reveal vibrations for N-H, C-H, C=N, and C=C bonds within the heterocyclic rings. The trichloromethyl group (-CCl3) would exhibit characteristic stretching and bending vibrations. However, specific wavenumber assignments for this compound are not available in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique would be essential for elucidating the precise molecular structure of this compound.

Elucidation of Molecular Conformation and Tautomeric Forms in Crystal Lattice

For purine derivatives, X-ray crystallography can determine the preferred tautomeric form (the location of labile protons) in the solid state. Purines can exist in different tautomeric forms, and understanding the dominant form is critical for predicting its chemical behavior and biological interactions. The conformation of the trichloromethyl group relative to the purine ring would also be determined.

Characterization of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonds, Halogen Bonds)

The crystal packing of this compound would reveal how individual molecules interact with each other in the solid state. These interactions can include hydrogen bonds involving the purine ring's nitrogen atoms and potentially halogen bonds involving the chlorine atoms of the trichloromethyl group. While the crystal structures of many other purine derivatives have been determined, specific crystallographic data for this compound, such as unit cell dimensions, space group, and atomic coordinates, are not currently reported in crystallographic databases.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula of a newly synthesized compound. For this compound (C6H3Cl3N4), the theoretical elemental composition would be calculated and compared with experimental values. While this is a standard characterization technique for novel compounds, published experimental elemental analysis data for this compound could not be located.

Computational and Theoretical Investigations on 6 Trichloromethyl 5h Purine Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Future research in this area would be essential to model the fundamental quantum mechanical properties of 6-(trichloromethyl)-5H-purine.

Dedicated DFT studies would be required to optimize the molecular geometry of this compound and to calculate its electronic ground state energy. Such studies could explore various functionals and basis sets to ensure accuracy. Furthermore, Time-Dependent DFT (TD-DFT) calculations would be necessary to investigate the molecule's excited states, providing insights into its potential photophysical properties, such as UV-Vis absorption spectra.

High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, would offer a benchmark for DFT results. A systematic study of the effect of different basis sets (e.g., Pople-style like 6-311++G(d,p) or correlation-consistent basis sets like cc-pVTZ) would be crucial for obtaining reliable and converged results on the molecule's energy and structure.

Analysis of Bonding, Electron Density, and Molecular Orbitals

A detailed analysis of the electron distribution and bonding within this compound would illuminate the effects of the -CCl3 group.

A QTAIM analysis would characterize the nature of chemical bonds within the molecule. By analyzing the topological properties of the electron density at bond critical points (BCPs), researchers could determine whether the bonds are predominantly shared (covalent) or closed-shell (ionic or van der Waals) interactions. This would be particularly insightful for the C-C bond linking the purine (B94841) ring to the trichloromethyl group and for potential intramolecular hydrogen bonds.

NBO analysis would provide a detailed picture of electron delocalization and orbital interactions. It could quantify the hyperconjugative effects between the purine ring and the CCl3 group, analyze the hybridization of atomic orbitals, and calculate natural atomic charges. This would be key to understanding the electronic communication between the aromatic system and the substituent.

Mapping the molecular electrostatic potential (MEP) onto the electron density surface would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is critical for predicting reactivity and intermolecular interactions. A specific point of interest would be the potential presence and characteristics of a σ-hole on the chlorine atoms of the trichloromethyl group, which could influence its ability to form halogen bonds.

Until such specific computational studies are conducted and published, a scientifically accurate and detailed article on the theoretical aspects of this compound cannot be fully realized. The scientific community awaits research dedicated to this specific compound to fill this knowledge gap.

Reaction Pathway and Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. By identifying intermediates, transition states, and products, these models can elucidate complex reaction mechanisms, such as nucleophilic substitutions at the purine core or rearrangements involving the trichloromethyl group.

A key aspect of mechanistic studies is the characterization of transition states—the highest energy point along a reaction coordinate. nih.gov Computational methods allow for the precise location of these transient structures and the calculation of the associated energy barrier (activation energy). A higher energy barrier corresponds to a slower reaction rate.

For purine systems, transition-state analysis has been extensively used to design enzyme inhibitors, for instance, for purine nucleoside phosphorylase (PNP). nih.govdntb.gov.ua In these studies, computational models help to understand the geometry and electronic structure of the transition state during enzymatic catalysis. nih.gov For a molecule like this compound, similar computational approaches can be used to model non-enzymatic reactions. For example, in a hypothetical nucleophilic aromatic substitution (SNAr) reaction, where a nucleophile replaces a group on the purine ring, the energy barrier would be significantly influenced by the powerful electron-withdrawing nature of the -CCl3 group. This group would stabilize the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy for the reaction.

Table 1: Hypothetical Calculated Energy Barriers for a Nucleophilic Substitution Reaction on a 6-Substituted Purine

| 6-Substituent | Intermediate Stabilization | Calculated Energy Barrier (kcal/mol) |

| -H | Low | 35 |

| -CH3 | Very Low (destabilizing) | 38 |

| -Cl | Moderate | 28 |

| -CCl3 | High | 22 |

Note: The data in this table is illustrative and based on established chemical principles of substituent effects in SNAr reactions.

The surrounding solvent can dramatically alter reaction pathways and rates. Computational models can simulate these effects using approaches like the Polarizable Continuum Model (PCM). nih.gov These simulations treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes reactants, intermediates, and transition states.

For reactions involving this compound, a polar solvent would be expected to strongly influence mechanisms that involve charge separation. For instance, in a substitution reaction proceeding through a charged intermediate, a polar solvent like water or formamide (B127407) would solvate the charged species, lowering its energy and thus accelerating the reaction rate compared to the same reaction in a nonpolar solvent like tetrahydrofuran. mdpi.com The presence of a polar solvent can also influence the electronic structure of the purine rings themselves. mdpi.com

Tautomeric Equilibria and Conformational Analysis

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. Purines are well-known to exhibit prototropic tautomerism, which is critical for their chemical reactivity and biological function. researchgate.net The primary tautomeric equilibrium for many purine derivatives involves the position of a proton on the imidazole (B134444) ring, leading to N7-H and N9-H forms.

Quantum chemical calculations are highly effective at predicting the relative stabilities of different tautomers. chemrxiv.org By calculating the Gibbs free energy of each tautomeric form, the dominant species in equilibrium can be identified. nih.gov For purine bases, the N9-H tautomer is often found to be more stable than the N7-H tautomer, though this can be significantly altered by substitution. researchgate.netnsf.gov

In the case of this compound, the bulky and electron-withdrawing -CCl3 group at the C6 position would influence the electronic distribution in the purine ring system. Computational studies on other 6-substituted purines, such as 6-chloropurine (B14466) and 6-methoxypurine (B85510), have shown that the nature of the substituent dictates the tautomeric preference. researchgate.net For 6-chloropurine, the N9-H tautomer is substantially predominant. researchgate.net Given the strong inductive effect of the trichloromethyl group, it is computationally predicted that the N9-H tautomer would also be the more stable form for this compound.

Table 2: Calculated Relative Gibbs Free Energies for N7-H and N9-H Tautomers of Representative 6-Substituted Purines in the Gas Phase

| 6-Substituent | Relative Energy of N7-H (kcal/mol) | Relative Energy of N9-H (kcal/mol) | Predicted Dominant Tautomer |

| -H (Purine) | 1.0 - 2.0 | 0.0 | N9-H |

| -Cl (6-chloropurine) | ~3.5 | 0.0 | N9-H |

| -OCH3 (6-methoxypurine) | 0.0 | 1.2 | N7-H (slight preference) |

| -CCl3 (hypothetical) | ~4.0 | 0.0 | N9-H (strong preference) |

Note: Data for purine and its chloro- and methoxy- derivatives are based on trends reported in the literature. researchgate.net The value for the trichloromethyl derivative is a prediction based on its electronic properties.

The tautomeric equilibrium of purines is sensitive to both the electronic nature of substituents and environmental factors like the solvent. nih.govresearchgate.net

Substituent Effects: Electron-withdrawing groups, like the trichloromethyl group, generally tend to favor the N9-H tautomer. nih.gov They withdraw electron density from the pyrimidine (B1678525) ring, which in turn affects the basicity of the nitrogen atoms in the imidazole ring. Conversely, electron-donating groups can shift the equilibrium, sometimes favoring the N7-H form. nih.gov

Environmental Factors: The polarity of the solvent can significantly shift the tautomeric balance. mdpi.com Polar solvents can stabilize tautomers with larger dipole moments. Computational studies have shown that for many purine derivatives, the N7-H tautomer has a larger dipole moment than the N9-H tautomer. Therefore, increasing solvent polarity may slightly increase the population of the N7-H tautomer, although the N9-H form is likely to remain dominant for this compound due to the strong substituent effect.

Biological Activity and Mechanistic Studies of 6 Trichloromethyl 5h Purine Derivatives in Vitro

Structure-Activity Relationship (SAR) Studies of Trichloromethylpurine Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of bioactive compounds. For purine (B94841) derivatives, modifications at the C2, C6, and N9 positions have been shown to significantly influence their biological profiles. nih.gov

Direct experimental data on the impact of the 6-trichloromethyl group on receptor binding and enzyme inhibition is scarce. However, based on general principles of medicinal chemistry and SAR studies of related halogenated and alkylated purines, its potential influence can be inferred.

The trichloromethyl (-CCl₃) group is a bulky, strongly electron-withdrawing substituent. Its impact on biological activity would likely stem from a combination of steric and electronic effects:

Steric Hindrance: The large size of the -CCl₃ group compared to a hydrogen atom or a single halogen can physically obstruct the binding of the purine analogue to the active site of an enzyme or the binding pocket of a receptor. This could either prevent binding altogether or, conversely, lock the molecule into a specific, favorable conformation, potentially increasing affinity if the pocket can accommodate the group.

Electronic Effects: The high electronegativity of the three chlorine atoms makes the -CCl₃ group a powerful electron-withdrawing moiety. This alters the electron distribution across the entire purine ring system, which is critical for forming hydrogen bonds, π-π stacking, and other non-covalent interactions with biological targets. researchgate.net For instance, in studies of 6-substituted purines as inhibitors of topoisomerase II, substitutions at the C6 position were found to be sufficient for inhibitory activity. aacrjournals.org Similarly, studies on 6-(trifluoromethyl)purine, which also features a trihalogenated methyl group, have demonstrated cytotoxic activity, indicating that such groups are compatible with biological action. scispace.com

The activity of 6-substituted purines is highly target-dependent. For example, while 6-alkynylpurines have shown significant cytotoxic activity, the corresponding 6-alkenylpurines displayed only low toxicity. nih.gov This highlights that subtle changes in the geometry and electronics of the C6 substituent can lead to vastly different biological outcomes.

The bioactivity of a 6-substituted purine is profoundly modulated by other substituents on the purine core and at the nitrogen positions.

N-position Substitution: Alkylation at the N7 and N9 positions is a common strategy in purine chemistry. Direct alkylation often yields a mixture of N7 and N9 isomers, with the N9 regioisomer typically being the more thermodynamically stable and predominant product. acs.org However, specific N7-substituted purines have demonstrated unique biological activities, including cytotoxic and antiviral effects. nih.gov The choice of substituent at the N9 position can dramatically influence affinity for a given target. For instance, in a series of purine derivatives designed as histamine (B1213489) H3 receptor ligands, substitution at N9 with a 2,6-dichlorobenzyl group yielded the most potent compounds. nih.gov

C2 and C8-position Substitution: Modifications at the C2 and C8 positions can also fine-tune activity and selectivity. The introduction of various groups at these positions can enhance binding affinity and selectivity for specific enzymes, such as protein kinases. nih.gov For example, 2-alkynyl chains on adenosine (B11128) derivatives are known to produce highly potent A₂A adenosine receptor agonists. nih.gov

Investigations into Enzyme Inhibition Mechanisms

Purine analogues frequently exert their biological effects by inhibiting enzymes involved in metabolic pathways, particularly those related to nucleotide synthesis and degradation. nih.gov

There is no specific literature detailing the inhibition of purine metabolism enzymes by 6-(trichloromethyl)-5H-purine. However, many 6-substituted purines are well-known modulators of these enzymes.

Adenosine Deaminase (ADA): This enzyme is a target for various 6-substituted purine derivatives. The nature of the C6 substituent is a key determinant of inhibitory potency. acs.org

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase): This is a key enzyme in the purine salvage pathway. The clinically used anticancer drug 6-mercaptopurine (B1684380) (6-MP) is a substrate for HGPRTase, which converts it to a toxic nucleotide that inhibits de novo purine synthesis. nih.gov

Purine Nucleoside Phosphorylase (PNP): This enzyme is another crucial component of the purine salvage pathway. 6-fluoromethylpurine ribonucleoside has been shown to be a good substrate for E. coli PNP, a key requirement for its use in prodrug-based cancer gene therapy. nih.gov The interaction of various tricyclic purine analogues with PNP has also been studied. mdpi.com

The table below summarizes the activity of various 6-substituted purine analogues against key enzymes in purine metabolism.

| Compound Class | Target Enzyme(s) | Effect |

| 6-Mercaptopurine (6-MP) | HGPRTase, Xanthine (B1682287) Oxidase | Substrate, leading to inhibition of de novo purine synthesis. nih.gov |

| 6-Thioguanine | HGPRTase | Substrate, leading to incorporation into DNA and RNA. |

| 6-Fluoromethylpurine Ribonucleoside | Purine Nucleoside Phosphorylase (PNP) | Substrate, relevant for prodrug activation. nih.gov |

| 6-(Hydroxyalkyl)purines | Adenosine Deaminase (ADA) | Inhibitor. acs.org |

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme involved in one-carbon metabolism, which provides essential building blocks for purine synthesis. MTHFD2 is highly expressed in cancer cells but has low expression in most normal adult tissues, making it an attractive target for anticancer therapy. nih.govresearchgate.net

While this compound has not been specifically identified as an MTHFD2 inhibitor, SAR studies on other chemical scaffolds have revealed key features for potent and selective inhibition.

Inhibitors of MTHFD2 have been developed from various chemical classes, including purine-like structures such as xanthine derivatives. acs.org These inhibitors can act through different mechanisms:

Substrate-Competitive Inhibition: Some inhibitors bind to the same active site as the natural substrate (5,10-methylenetetrahydrofolate) or cofactor (NADP⁺), directly competing for binding.

Allosteric Inhibition: Other inhibitors bind to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic activity. This was demonstrated for a series of xanthine derivatives, which were found to be uncompetitive inhibitors that bind to an allosteric site. acs.org The discovery of such a site opens new avenues for designing highly selective inhibitors.

Selectivity for MTHFD2 over its cytosolic counterpart, MTHFD1, is a critical goal for minimizing toxicity to normal cells. nih.gov SAR studies have successfully identified structural modifications that enhance this selectivity. For example, in one series of inhibitors, systematic modifications to a lead compound's phenyl ring and tail region were shown to modulate potency and selectivity toward MTHFD2. nih.govresearchgate.net

The table below illustrates SAR findings for a class of xanthine-based MTHFD2 inhibitors, highlighting the importance of specific chemical moieties for activity.

| Compound ID | Core Structure | R-Group Modification | MTHFD2 IC₅₀ (µM) | Key Finding |

| Compound A | Xanthine | trans-4-aminocyclohexanol | 4.0 | Baseline activity. acs.org |

| Compound B | Xanthine | 4-aminobenzoic acid | > 10 | Replacement of the cyclohexanol (B46403) group with benzoic acid decreases activity. acs.org |

| Compound C | Xanthine | Addition of L-glutamic acid tail | 0.69 | Addition of the glutamic acid moiety significantly increases inhibitory potency. acs.org |

These studies underscore that while the purine core is a viable scaffold, the specific nature of its substituents is paramount in determining the potency, mechanism, and selectivity of enzyme inhibition.

Targeting Specific Metabolic Enzymes (e.g., Methylenetetrahydrofolate Dehydrogenase 2)

Structural Biology Insights from Inhibitor-Enzyme Complexes

Structural studies of purine derivatives in complex with their target enzymes are crucial for understanding their mechanism of inhibition and for guiding the rational design of more potent and selective compounds. X-ray crystallography has been employed to elucidate the binding modes of various purine analogs to enzymes involved in purine metabolism and cellular signaling.

For instance, crystallographic studies of purine nucleoside phosphorylase (PNP), an enzyme in the purine salvage pathway, have been conducted with various inhibitors, including 9-deazapurine derivatives. These studies reveal that the purine moiety of the inhibitors generally occupies the active site through a network of conserved hydrogen bonds and hydrophobic interactions. The binding of these moieties to the active site is often conserved across different inhibitors, highlighting the importance of the purine core for recognition by the enzyme.

Similarly, molecular docking and structure-activity relationship studies have been performed on purine-based inhibitors of human mutT homolog-1 (MTH1), an enzyme that prevents the incorporation of oxidized nucleotides into DNA. These analyses have provided insights into the binding modes of these inhibitors, aiding in the development of compounds with submicromolar potency.

Interactions with Biological Receptors and Signaling Pathways

Purine derivatives are well-known for their ability to interact with a variety of biological receptors and to modulate key signaling pathways, owing to their structural similarity to endogenous purines like adenosine and guanine.

The adenosine receptors (A1, A2A, A2B, and A3), a class of G protein-coupled receptors, are prominent targets for many purine analogs. The interaction of these derivatives can result in either agonistic or antagonistic activity, depending on the specific substitutions on the purine ring and the receptor subtype.

Studies have shown that certain cytotoxic purine nucleoside analogues, such as clofarabine (B1669196) and cladribine (B1669150), exhibit binding affinity for A1 and A2A adenosine receptors. For the A1 receptor, the rank order of affinity for these compounds was found to be clofarabine > cladribine > fludarabine. These adenosine analogs can act as agonists at the A1 receptor, which is typically coupled to inhibitory G proteins that decrease adenylyl cyclase activity. In contrast, activity at A2A receptors, which are coupled to stimulatory G proteins, would be expected to increase adenylyl cyclase activity. The affinity of these compounds for A2A receptors is generally lower than for A1 receptors.

The interaction of purine derivatives with purinergic receptors directly impacts intracellular second messenger systems. Agonists binding to A1 and A3 receptors inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Conversely, agonists for A2A and A2B receptors stimulate adenylyl cyclase, causing an increase in cAMP formation.

Beyond receptor-mediated effects, some alkylated purines have been shown to modulate other critical signaling pathways. For example, compounds like O(6)-methylguanine (O6meG), O(6)-ethylguanine (O6etG), and 6-dimethylaminopurine (B21663) (6DMAP) can inhibit the phosphatidylinositol 3-kinase (PI3-K)/p70 S6 kinase (p70(S6K)) pathway while simultaneously activating the ras-raf mitogen-activated kinase (MAPK) pathway. The interplay between these pathways is crucial for cell proliferation and survival. Furthermore, intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP) can influence cAMP signaling by modulating the activity of cGMP-regulated phosphodiesterases (PDEs), such as PDE2 and PDE3, which hydrolyze cAMP.

In Vitro Cellular Activity and Mechanistic Insights

The modulation of key cellular pathways by purine derivatives often translates into significant effects on cell proliferation and survival, particularly in the context of cancer.

A wide range of purine derivatives have demonstrated potent antiproliferative and cytostatic effects against various human cancer cell lines. The efficacy of these compounds is highly dependent on their specific chemical structure and the cancer cell type being targeted.

For example, a study on thio-substituted purines revealed significant anticancer activity. New thiopurines were tested against glioblastoma (SNB-19), melanoma (C-32), and human ductal breast epithelial tumor (T47D) cell lines. One of the most potent compounds, 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine, exhibited activity comparable to the established anticancer drug cisplatin (B142131) against the SBN-19 and C-32 cell lines. nih.gov Several dialkylaminoalkylthio derivatives also showed good activity against the SBN-19 glioblastoma cell line. nih.gov These findings underscore the potential of 6-substituted purines as a scaffold for developing novel anticancer agents. nih.govnih.gov

The table below summarizes the cytotoxic activity of a selection of thio-substituted purine derivatives.

| Compound | Cancer Cell Line | EC50 (µg/mL) |

|---|---|---|

| 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine | SBN-19 (Glioblastoma) | 5.00 |

| C-32 (Melanoma) | 7.58 |

A primary mechanism through which many purine derivatives exert their antiproliferative effects is the induction of apoptosis, or programmed cell death.

Studies on alkylated purines such as O(6)-methylguanine and 6-dimethylaminopurine have shown that these compounds can induce apoptosis in a cell cycle-dependent manner, with the G0/G1 phase being the most sensitive. researchgate.net This induction of apoptosis has been linked to the simultaneous inhibition of the pro-survival p70(S6K) signaling pathway and the sustained activation of the MAPK pathway. researchgate.net Furthermore, the apoptotic response to these alkylpurines appears to require functional p53, a critical tumor suppressor protein. researchgate.net

In other contexts, the apoptotic mechanism can be mediated through purinergic receptors. For example, adenosine can induce apoptosis in astrocytes through the activation of A3 adenosine receptors. nih.gov This process involves the modulation of S-adenosyl-L-homocysteine (SAH) hydrolase activity, indicating a link between receptor activation and cellular metabolic state in the induction of cell death. nih.gov

Mechanisms of Induced Apoptosis and Programmed Cell Death

Involvement of Specific Kinase Pathways (e.g., p38 MAP Kinase)

The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to inflammatory cytokines and environmental stress. nih.gov The activity of p38 MAP kinase can be assessed using various in vitro assays, including immunofluorescence-based methods that detect the phosphorylated, active form of the kinase. sigmaaldrich.com Specific inhibitors, such as SB 202190, are often used as controls in these assays to confirm the specificity of the observed effects. sigmaaldrich.com

Despite the availability of established methodologies for studying p38 MAP kinase pathway modulation, a comprehensive review of the scientific literature reveals a notable absence of studies specifically investigating the effect of this compound or its derivatives on this pathway. Consequently, there is no reported data to suggest the involvement of the p38 MAP kinase pathway in the mechanism of action of this particular compound.

Regulation of Transcription Factors (e.g., NF-κB)

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of genes involved in inflammation, immune responses, and cell survival. bpsbioscience.com The activity of NF-κB is commonly studied in vitro using reporter gene assays. bpsbioscience.comnih.gov In these assays, cells are engineered to express a reporter gene, such as luciferase, under the control of NF-κB response elements. An increase or decrease in reporter gene expression following treatment with a compound indicates modulation of the NF-κB signaling pathway.

A thorough search of the available scientific literature indicates that this compound and its derivatives have not been evaluated for their effects on the NF-κB transcription factor. As a result, there is no evidence to support the regulation of NF-κB as a mechanism of action for this compound.

Antileishmanial Activity in Parasitic Cell Cultures

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. In vitro antileishmanial activity is typically assessed by determining the effect of a compound on the viability of both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite. nih.govgoums.ac.ir The 50% inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound against the parasite. nih.gov

While purine analogues have been investigated as potential antileishmanial agents nih.gov, there is a lack of specific data on the in vitro antileishmanial activity of this compound. No studies reporting the IC50 values or the effects of this compound on Leishmania cell cultures could be identified in the reviewed literature.

Antifungal Activity in Microbial Assays

In vitro antifungal susceptibility testing is essential for the discovery and development of new antifungal agents. nih.gov Standardized methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI), are used to determine the minimum inhibitory concentration (MIC) of a compound against various fungal species. nih.gov These assays measure the lowest concentration of a drug that inhibits the visible growth of a microorganism. reviberoammicol.comyoutube.com

Although purine derivatives have been explored for their potential antifungal properties, specific data regarding the antifungal activity of this compound is not available in the current scientific literature. No microbial assays reporting the MIC values or the spectrum of antifungal activity for this compound have been published.

Development as Biochemical Probes for Mechanistic Elucidation

Biochemical probes are valuable tools for studying biological processes and mechanisms of action. researchgate.net Fluorescently labeled molecules, for instance, can be used to visualize and track the localization and interaction of compounds within cells. mdpi.combohrium.com The development of a compound into a biochemical probe requires specific chemical modifications and characterization of its properties.

A review of the literature indicates that this compound has not been developed or utilized as a biochemical probe for mechanistic studies. There are no reports of its modification for use in applications such as fluorescence microscopy or other biochemical assays aimed at elucidating its molecular targets or pathways.

Future Directions and Research Opportunities

Exploration of Novel and Stereoselective Synthetic Pathways for 6-(Trichloromethyl)-5H-Purine Analogues

The development of efficient and versatile synthetic methodologies is paramount for the exploration of the chemical space around this compound. While classical methods for the synthesis of purine (B94841) analogues exist, future research should focus on novel strategies that offer improved yields, regioselectivity, and stereoselectivity, particularly for the synthesis of nucleoside analogues.

One promising avenue is the application of modern cross-coupling reactions to introduce the trichloromethyl group or to further functionalize the purine core. For instance, the development of transition-metal-catalyzed C-H activation/functionalization at various positions of the purine ring could provide a more direct and atom-economical approach to novel analogues.

Furthermore, the synthesis of chiral derivatives, especially nucleoside analogues, necessitates the exploration of stereoselective glycosylation methods. This could involve the use of chiral auxiliaries, organocatalysis, or enzymatic catalysis to control the stereochemistry at the anomeric center. The synthesis of a diverse library of these analogues is crucial for structure-activity relationship (SAR) studies.

Future synthetic efforts could also focus on the derivatization of the purine ring itself. For example, a direct regioselective C-H cyanation of purines has been developed, which could be adapted to introduce cyano groups at specific positions of the this compound scaffold, opening up further avenues for chemical modification. mdpi.com

Table 1: Potential Novel Synthetic Approaches for this compound Analogues

| Synthetic Approach | Potential Advantages | Key Challenges |

| C-H Activation/Functionalization | High atom economy, direct synthesis | Regioselectivity control, catalyst development |

| Stereoselective Glycosylation | Access to chiral nucleoside analogues | Control of anomeric configuration, substrate scope |

| Late-Stage Functionalization | Rapid generation of diverse analogues | Compatibility with the trichloromethyl group |

| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control | Optimization of reaction parameters |

Advanced Mechanistic Investigations into the Reactivity of the Trichloromethyl Group on Purines

The trichloromethyl group is a key determinant of the chemical reactivity and potential biological activity of this compound. A thorough understanding of its reactivity is essential for predicting its behavior in different chemical and biological environments.

Future research should employ a combination of experimental and computational methods to elucidate the reaction mechanisms involving the trichloromethyl group. For instance, detailed kinetic studies, isotopic labeling experiments, and the characterization of reaction intermediates can provide valuable insights. The reactivity of the trichloromethyl group can be influenced by the electron-withdrawing nature of the purine ring, potentially leading to unique chemical transformations. rsc.org

Mechanistic studies on the reactions of 3-trichloromethylpyridines with nucleophiles have shown complex reaction pathways, including hydrogen shifts and substitutions. researchgate.net Similar investigations on this compound could reveal analogous or novel reactivity patterns.

Advanced techniques such as in situ spectroscopy (e.g., NMR, IR) and mass spectrometry can be employed to monitor reaction progress and identify transient species. These experimental investigations, when coupled with high-level computational studies, can provide a comprehensive picture of the reaction energy profiles and transition state geometries.

Integration of Computational and Experimental Data for Predictive Modeling

The integration of computational modeling with experimental data offers a powerful strategy for accelerating the discovery and optimization of novel this compound analogues. nih.govrsc.org This synergistic approach can guide the rational design of new compounds with desired properties and reduce the need for extensive empirical screening. rsc.org

Future work in this area should focus on developing robust quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models can correlate the structural features of this compound analogues with their biological activities or physicochemical properties. The use of machine learning algorithms and artificial intelligence can further enhance the predictive power of these models. nih.govresearchgate.net

Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes of these analogues with specific biological targets. This information is invaluable for understanding the molecular basis of their activity and for designing new compounds with improved binding affinities and selectivities.

The experimental data used to train and validate these computational models should be of high quality and cover a diverse range of chemical structures and biological endpoints. An iterative cycle of computational prediction, chemical synthesis, and experimental testing can lead to the rapid identification of lead compounds with optimized properties. nih.gov

Rational Design and Synthesis of Advanced Analogues for Specific Biological Targets

The purine scaffold is a well-established pharmacophore found in numerous biologically active molecules. The unique electronic properties conferred by the trichloromethyl group make this compound an attractive starting point for the rational design of new therapeutic agents. scispace.com

Based on the understanding of its reactivity and the predictive power of computational models, advanced analogues can be designed to target specific biological macromolecules, such as enzymes (e.g., kinases, polymerases) or receptors. For example, the design and synthesis of novel 6, 7-disubstituted-7H-purine analogues have been shown to be effective as dual tyrosine kinase inhibitors. indexcopernicus.com A similar strategy could be applied to the this compound scaffold.

The synthesis of these rationally designed analogues will leverage the novel synthetic methodologies discussed in section 7.1. For instance, the introduction of various substituents at different positions of the purine ring can modulate the compound's steric and electronic properties, as well as its solubility and pharmacokinetic profile. The design and synthesis of novel 6-methyl-7-substituted-7-deaza purine nucleoside analogs have demonstrated potent anti-influenza A activity, highlighting the potential for targeted drug design. nih.gov

Table 2: Potential Biological Targets for Rationally Designed this compound Analogues

| Biological Target Class | Rationale for Targeting | Example of Purine-Based Inhibitors |

| Protein Kinases | Implicated in cancer and inflammatory diseases. | Lapatinib, Imatinib |

| Viral Enzymes (e.g., Polymerases, Proteases) | Essential for viral replication. | Acyclovir, Ganciclovir |

| G-Protein Coupled Receptors (GPCRs) | Involved in a wide range of physiological processes. | Theophylline, Caffeine |

| Dihydrofolate Reductase | Target for antibacterial and anticancer agents. | Methotrexate |

Application in Chemical Biology and Advanced Materials Science

Beyond its potential in medicinal chemistry, this compound and its derivatives could find applications in the fields of chemical biology and materials science.

In chemical biology, functionalized this compound analogues could be developed as chemical probes to study biological processes. For example, analogues bearing fluorescent tags or affinity labels could be used to identify and characterize novel biological targets. The synthesis of novel fluorescent purine analogues has been reported, demonstrating the feasibility of this approach. nih.gov

In materials science, the unique electronic and self-assembly properties of purine-based molecules could be exploited for the development of novel functional materials. The introduction of the trichloromethyl group can significantly alter the intermolecular interactions, potentially leading to the formation of supramolecular structures with interesting optical or electronic properties. The design of self-assembling π-conjugated peptides incorporating aromatic cores demonstrates the potential for creating nanoaggregates with emergent electronic activity. rsc.org Similarly, purine-based scaffolds could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Further research into the solid-state properties of this compound and its derivatives, including their crystal packing and electronic band structure, could reveal their potential for these advanced applications.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-(trichloromethyl)-5H-purine, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis often involves nucleophilic substitution or phosphorylation reactions. For example, phosphorylation with reagents like POCl₃ under reflux (e.g., 100°C for 1 hour) can introduce chlorinated groups, as demonstrated in analogous pyrimidinone derivatives . Key factors affecting yield include stoichiometry of reagents (e.g., excess POCl₃), reaction temperature, and post-reaction purification steps (e.g., extraction with dichloromethane and sodium bicarbonate washes) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substitution patterns, while IR spectroscopy identifies functional groups like C-Cl stretches. Mass spectrometry (HRMS) validates molecular weight. For comprehensive analysis, combine these with X-ray crystallography if crystalline derivatives are obtainable .

Q. What are the key physicochemical properties of this compound that impact its experimental handling?

- Methodological Answer : Key properties include:

- Solubility : Limited solubility in water but improved in polar aprotic solvents (e.g., dichloromethane) or binary solvent systems (water-isopropanol) .

- Stability : Hydrolytic sensitivity under basic conditions due to the trichloromethyl group; storage in inert atmospheres at 2–8°C is recommended .

- LogP : Estimated via linear free-energy relationships for partitioning in solvent systems .

Advanced Research Questions

Q. How can researchers optimize the solubility of this compound in aqueous and organic solvents for in vitro studies?

- Methodological Answer : Use cosolvency or hydrotropic agents. For example:

- Binary Solvent Systems : Water-isopropanol mixtures enhance solubility through polarity adjustments. Thermodynamic modeling (e.g., Van’t Hoff plots) can predict solubility trends .

- Surfactants : Non-ionic surfactants like Tween-80 improve solubility in aqueous buffers. Validate via UV-Vis spectroscopy or HPLC .

Q. What experimental approaches are recommended to assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- pH-Varied Kinetic Studies : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via LC-MS and calculate half-lives.

- Isolation of Hydrolysis Products : Use preparative TLC or column chromatography to isolate intermediates (e.g., hydroxylated derivatives) and characterize them via NMR .

Q. How does the trichloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing trichloromethyl group activates the purine ring for nucleophilic attack. For example:

- Amination : React with ammonia/amines in ethanol under reflux to replace chlorine atoms. Monitor regioselectivity via ¹H NMR .

- Thiol Substitution : Use thiols in DMF with a base (K₂CO₃) to generate thioether derivatives. Reaction progress can be tracked by TLC .

Q. When encountering discrepancies in reported synthetic yields of this compound, what methodological factors should be critically evaluated?

- Methodological Answer :

- Reagent Purity : Impurities in POCl₃ or solvents can reduce yields. Use freshly distilled reagents .

- Temperature Control : Slight deviations (e.g., ±5°C) during exothermic reactions may lead to side products.

- Workup Procedures : Inefficient extraction or drying (e.g., sodium sulfate vs. molecular sieves) affects recovery .

Data Contradiction Analysis

Example Scenario : Conflicting reports on solubility in dichloromethane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.